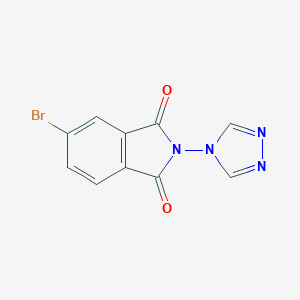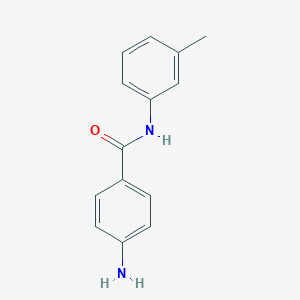![molecular formula C14H11Cl3N4O3 B375436 N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B375436.png)
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of trichloro, nitro, and nicotinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with nicotinic acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the trichloro group can lead to various substituted derivatives .
Aplicaciones Científicas De Investigación
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-nitro-phenylamino)-ethyl)-butyramide
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-(4-methoxy-2-nitro-phenylamino)-ethyl)-urea
Uniqueness
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is unique due to its combination of trichloro, nitro, and nicotinamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11Cl3N4O3 |
|---|---|
Peso molecular |
389.6g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl3N4O3/c15-14(16,17)13(20-12(22)9-3-2-6-18-8-9)19-10-4-1-5-11(7-10)21(23)24/h1-8,13,19H,(H,20,22) |
Clave InChI |
LHINQWHBMNBRJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-phenyl-1,3-thiazol-2-yl)amine](/img/structure/B375353.png)



![2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B375360.png)





![4-{4-[Cyano(ethyl)amino]benzyl}phenyl(ethyl)cyanamide](/img/structure/B375370.png)



